2-(6-Bromopyridazin-3-yl)propan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-(6-bromopyridazin-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H9BrN2O/c1-7(2,11)5-3-4-6(8)10-9-5/h3-4,11H,1-2H3 |
InChI Key |
KMIAQERZDIGIAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=C(C=C1)Br)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 6 Bromopyridazin 3 Yl Propan 2 Ol
Construction of the Pyridazine (B1198779) Core with Strategic Bromine Substitution
The formation of the central pyridazine heterocycle is the foundational stage of the synthesis. This can be achieved through various cyclization strategies, followed by or integrated with bromination.
Cycloaddition and condensation reactions are powerful tools for constructing the pyridazine ring. The inverse-electron-demand aza-Diels-Alder reaction is a notable method, often involving the reaction of electron-deficient dienes like 1,2,4,5-tetrazines with electron-rich dienophiles such as alkynes or enamines. organic-chemistry.orgrsc.org This approach offers high regioselectivity in forming the pyridazine skeleton. organic-chemistry.orgrsc.org For instance, the reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers, mediated by a Lewis acid, can produce functionalized pyridazines, including 3-bromo-pyridazines, with excellent regiocontrol. organic-chemistry.org
Another major pathway involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) (H₂NNH₂). This classical approach leads to the formation of a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine ring. baranlab.org Variations of this method, such as the Cu(II)-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones, provide direct access to 1,6-dihydropyridazines, which can be readily converted to pyridazines. organic-chemistry.org
Table 1: Selected Cycloaddition and Condensation Reactions for Pyridazine Synthesis
| Reaction Type | Reactants | Conditions | Key Features |
|---|---|---|---|
| Inverse-Electron-Demand Aza-Diels-Alder | 1,2,3-Triazines and 1-Propynylamines | Neutral, metal-free | Highly regioselective synthesis of 6-aryl-pyridazin-3-amines. organic-chemistry.orgorganic-chemistry.org |
| Inverse-Electron-Demand Aza-Diels-Alder | 3-Monosubstituted s-Tetrazine and Silyl Enol Ethers | Lewis acid-mediated | Provides functionalized pyridazines, including 3-bromo derivatives. organic-chemistry.org |
| [4+2] Annulation | Ketene N,S-acetals and N-tosylhydrazones | TBAI/K₂S₂O₈-promoted | Good yields and broad substrate scope for trisubstituted pyridazines. organic-chemistry.org |
| Condensation & Cyclization | β,γ-Unsaturated Hydrazones | Copper-promoted | Forms 1,6-dihydropyridazines, which can be oxidized to pyridazines. organic-chemistry.org |
Palladium-catalyzed cross-coupling reactions are indispensable for functionalizing pyridazine rings and constructing more complex scaffolds. These methods are crucial for forming carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org It is highly versatile for creating C-C bonds and can be used to couple aryl or heteroaryl groups to a bromopyridazine core. nih.govmdpi.com The reaction mechanism involves an oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronate and reductive elimination to yield the coupled product. libretexts.org The choice of ligands, base, and solvent is critical for achieving high yields. yonedalabs.commdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. scirp.orgwikipedia.org It is a primary method for introducing alkynyl groups onto a bromopyridazine scaffold, which can serve as handles for further transformations. researchgate.netscirp.org The reaction is valued for its reliability in synthesizing conjugated enyne systems and complex heterocyclic derivatives. wikipedia.orgresearchgate.net
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback. organic-chemistry.org This method can be applied to couple various sp²-hybridized groups, including aryl and vinyl fragments, to bromopyridazines. libretexts.org
Table 2: Comparison of Cross-Coupling Strategies for Pyridazine Functionalization
| Reaction | Typical Catalyst System | Substrates | Key Characteristics |
|---|---|---|---|
| Suzuki-Miyaura | Pd(0) or Pd(II) precatalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄, Na₂CO₃) | Organoboronic acid/ester + Aryl/vinyl halide | Mild conditions, low toxicity of boron reagents, wide availability of reagents. yonedalabs.comnih.gov |
| Sonogashira | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base | Terminal alkyne + Aryl/vinyl halide | Direct method for synthesizing alkynyl-substituted heterocycles. scirp.orgwikipedia.orgscirp.org |
| Stille | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Organostannane + Aryl/vinyl halide | High functional group tolerance; toxicity and removal of tin byproducts are major concerns. organic-chemistry.orglibretexts.org |
Introducing a bromine atom at a specific position on the pyridazine ring is critical. Direct halogenation of pyridines and related diazines can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. wikipedia.org However, specialized reagents and strategies have been developed to achieve regioselectivity.
One approach involves activating the pyridine (B92270) N-oxide, which promotes substitution at the 4-position. nih.gov Alternatively, designed phosphine-based reagents can facilitate the selective chlorination and bromination of various nitrogen heterocycles, including diazines, with high control of regioselectivity. nih.gov Another advanced strategy uses Lewis acids to direct the metalation (e.g., magnesiation or zincation) of pyridazine to a specific carbon atom (C3 or C4), which can then be trapped with a bromine source. nih.gov This method's selectivity is guided by the coordination of the Lewis acid to the nitrogen atoms of the pyridazine ring. nih.gov
The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved into a broader class of "Ullmann-type" or "Ullmann condensation" reactions. wikipedia.org These reactions are used to form C-O, C-S, and C-N bonds by coupling an aryl halide with an alcohol, thiol, or amine, respectively. wikipedia.org This methodology is particularly useful for the N-arylation of nitrogen heterocycles. mdpi.comorganic-chemistry.org While classic conditions often require high temperatures, modern protocols use ligands and soluble copper catalysts to proceed under milder conditions. wikipedia.org The mechanism is thought to involve the formation of a copper(I) species that reacts with the aryl halide. mdpi.com This makes the Ullmann condensation a valuable tool for further diversifying the pyridazine scaffold after its initial construction and bromination.
Introduction and Functionalization of the 2-Propanol Side Chain
With the 6-bromopyridazine core established, the final key step is the introduction of the 2-propanol group at the 3-position.
The synthesis of a tertiary alcohol, such as the 2-propanol moiety in the target compound, is most commonly achieved through the addition of an organometallic reagent to a ketone. libretexts.org The synthetic route would likely involve a precursor molecule, 3-acetyl-6-bromopyridazine. This ketone can be synthesized through various acylation methods.
The addition of a methyl-based organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, to the carbonyl carbon of 3-acetyl-6-bromopyridazine would be the key transformation. chemicalbook.commasterorganicchemistry.com This nucleophilic addition reaction breaks the C=O pi bond, forming a magnesium or lithium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol, 2-(6-bromopyridazin-3-yl)propan-2-ol. libretexts.org The reaction of Grignard reagents with ketones is a robust and widely used method for constructing tertiary alcohols. libretexts.org
Table 3: General Scheme for Tertiary Alcohol Synthesis via Carbonyl Addition
| Precursor | Reagent | Intermediate | Final Product |
|---|---|---|---|
| 3-Acetyl-6-bromopyridazine | 1. Methylmagnesium Bromide (CH₃MgBr) in an ether solvent | Magnesium alkoxide | This compound |
Selective Reduction Methods for Ketone Precursors (e.g., Bioreduction, Catalytic Hydrogenation)
The synthesis of this compound can be envisioned via the reduction of a suitable ketone precursor, such as 1-(6-bromopyridazin-3-yl)propan-2-one. The selective reduction of the keto group to a hydroxyl group is a critical transformation that can be achieved through various advanced methods, including catalytic hydrogenation and bioreduction.
Catalytic Hydrogenation is a cornerstone of chemical synthesis for the reduction of carbonyl compounds. This method typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For the reduction of heterocyclic ketones, catalysts based on noble metals like ruthenium, rhodium, and palladium are highly effective. youtube.com More recently, driven by the principles of green chemistry, there has been a significant shift towards developing catalysts based on earth-abundant and less toxic metals like iron. nih.govrsc.orgacs.org
These iron-based catalysts, particularly those featuring pincer-type ligands (e.g., PNP or PNN ligands), have demonstrated high efficiency for the hydrogenation of both ketones and aldehydes under mild conditions, such as room temperature and low hydrogen pressure. rsc.orgacs.org The mechanism often involves a metal-ligand cooperation, where the catalyst can activate dihydrogen heterolytically. nih.gov The choice of solvent can be crucial, with alcoholic solutions like ethanol (B145695) often providing excellent yields. acs.org
Interactive Data Table: Catalytic Systems for Ketone Hydrogenation
| Catalyst System | Substrate Type | Conditions | Key Features | Source(s) |
|---|---|---|---|---|
| Fe(II) PNP Pincer Complexes | Ketones & Aldehydes | Mild (e.g., 25°C, 5 bar H₂) | Efficient, uses earth-abundant metal, solvent-dependent | nih.gov, acs.org |
| Fe(II) PNN Complex | Ketones | Mild (e.g., RT, 4 bar H₂) | Requires base co-catalyst (KHMDS) | rsc.org |
| Ruthenium/Rhodium/Platinum | Pyridine Derivatives | Elevated Temperatures | High efficiency for heterocyclic rings | youtube.com |
Bioreduction offers a green and highly selective alternative to traditional chemical methods. researchgate.net This technique utilizes whole cells (e.g., plants, fungi, bacteria) or isolated enzymes (e.g., alcohol dehydrogenases) as biocatalysts. researchgate.netbiomedpharmajournal.org Bioreductions are prized for their ability to perform highly enantioselective transformations on prochiral ketones, yielding chiral alcohols with high optical purity. biomedpharmajournal.org
For instance, various plants and vegetables, such as pumpkin (Cucurbita), have been successfully used as low-cost and environmentally friendly biocatalysts for the reduction of acetophenone (B1666503) derivatives. researchgate.netscribd.com These reactions are typically run in an aqueous medium at room temperature, aligning perfectly with green chemistry principles. researchgate.net The enzymes within the plant tissue, like reductases, catalyze the transfer of a hydride from a cofactor (e.g., NADPH) to the carbonyl carbon of the ketone. While not yet specifically documented for pyridazine ketones, the broad substrate tolerance of many biocatalysts suggests this as a promising route for investigation. researchgate.netbiomedpharmajournal.org
C-H Functionalization and Hydrogen Borrowing Approaches for Alcohol Installation on Heteroarenes
Directly installing the 2-hydroxypropyl group onto the 3-bromopyridazine (B1282269) core via C-H functionalization represents a highly atom-economical and elegant synthetic strategy. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. researchgate.net
Direct C-H functionalization of pyridines and other electron-deficient heteroarenes is challenging but has seen significant advances. researchgate.netrsc.org Strategies often involve temporary dearomatization of the heterocyclic ring to modulate its reactivity, allowing for functionalization at positions that are typically difficult to access, such as the meta or para positions. researchgate.netnih.gov By converting the pyridine into an intermediate like an oxazino pyridine, it's possible to switch the site of reactivity from the typical ortho position to the para position simply by changing the reaction conditions from neutral to acidic. nih.gov This type of regiochemical control could be hypothetically applied to a 3-bromopyridazine substrate to install an alkyl group at the C-6 position, which could then be further elaborated to the desired tertiary alcohol.
Hydrogen Borrowing , also known as hydrogen autotransfer, is a powerful and sustainable catalytic process that enables alcohols to be used directly as alkylating agents. nih.govacs.org The general mechanism involves three key steps:
The catalyst (typically a transition metal complex of ruthenium or iridium) temporarily "borrows" hydrogen from a primary or secondary alcohol, oxidizing it in situ to a reactive aldehyde or ketone. nih.govnih.gov
This carbonyl intermediate then reacts with a nucleophile—in this case, the C-H bond of the heteroarene.
The catalyst returns the borrowed hydrogen to the resulting intermediate, reducing it to form the final alkylated product and regenerating the catalyst for the next cycle. acs.org
This methodology is exceptionally green as the only byproduct is water. nih.gov It has been successfully used for the α-alkylation of ketones and the functionalization of various heteroarenes. nih.govrsc.org Applying this to the synthesis of this compound could involve the reaction of 3-bromopyridazine with acetone, where a hydrogen borrowing catalyst facilitates a C-H addition to form the target tertiary alcohol directly.
Interactive Data Table: Catalytic Approaches for C-H Functionalization
| Methodology | Catalyst Type | Mechanism | Key Advantages | Source(s) |
|---|---|---|---|---|
| Hydrogen Borrowing | Ru, Ir complexes | Oxidation-Condensation-Reduction | High atom economy, water as sole byproduct, uses alcohols as alkylating agents | nih.gov, nih.gov, acs.org |
| Dearomatization-Rearomatization | Catalyst-free (acid/base mediated) | Temporary dearomatization to control regioselectivity | Access to unconventional substitution patterns (e.g., para-selective) | researchgate.net, nih.gov |
| Direct C-H Arylation/Alkylation | Cu, Pd complexes | Metal-catalyzed cross-coupling | Bypasses pre-functionalization of substrates | researchgate.net |
Multicomponent Reactions and Convergent Synthetic Approaches
Multicomponent reactions (MCRs) are synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rasayanjournal.co.inrsc.org This approach is highly valued for its efficiency, step-economy, and ability to rapidly generate molecular complexity, making it ideal for constructing heterocyclic frameworks like pyridazine. researchgate.netrsc.org
A convergent synthesis for this compound using an MCR could be designed to assemble the pyridazine ring and install the side chain simultaneously or in a sequential one-pot process. For example, a reaction could be envisioned between a 1,2-dicarbonyl compound, a hydrazine source, and a component containing the bromo- and propan-2-ol functionalities. researchgate.net The use of nanocatalysts in MCRs for synthesizing polysubstituted pyridines has shown to be particularly effective, offering high yields and easy catalyst separation. rsc.orgnih.gov
Furthermore, sequential MCRs can build complex scaffolds in a highly efficient manner. A synthetic route could first involve a three-component reaction to form a functionalized pyridinone, which, without isolation, reacts with another component in a domino fashion to yield the desired pyridazine core. rsc.org Such strategies offer significant advantages, including the use of safe solvents, high atom economy, and excellent chemoselectivity. rsc.org
Principles of Atom Economy and Green Chemistry in the Synthesis of Pyridazine Derivatives
The synthesis of pyridazine derivatives is increasingly guided by the principles of green chemistry, which aim to design chemical processes that minimize risk and environmental impact. rasayanjournal.co.inrsc.org
Atom Economy , a core concept of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as cycloadditions and MCRs, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. primescholars.comresearchgate.net
Other key green chemistry principles highly relevant to pyridazine synthesis include:
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, reducing waste. rasayanjournal.co.inyoutube.com
Safer Solvents and Auxiliaries: Moving away from hazardous organic solvents towards greener alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions, significantly reduces environmental impact. rasayanjournal.co.inrsc.org
Reduce Derivatives: Synthetic routes should be designed to avoid unnecessary derivatization steps, such as the use of protecting groups, as this reduces the number of reaction steps and the amount of waste generated. youtube.comnih.gov C-H functionalization and hydrogen borrowing are prime examples of strategies that adhere to this principle.
Energy Efficiency: Employing methods like microwave-assisted or ultrasonic synthesis can drastically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inresearchgate.net
Interactive Data Table: The 12 Principles of Green Chemistry
| Principle # | Title | Brief Description | Source(s) |
|---|---|---|---|
| 1 | Prevention | It is better to prevent waste than to treat or clean it up after it has been created. | rasayanjournal.co.in |
| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. | primescholars.com |
| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. | rasayanjournal.co.in |
| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. | rasayanjournal.co.in |
| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. | rasayanjournal.co.in, rsc.org |
| 6 | Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. | rasayanjournal.co.in |
| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. | nih.gov |
| 8 | Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection) should be minimized or avoided if possible. | nih.gov, youtube.com |
| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. | rasayanjournal.co.in, youtube.com |
| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. | rasayanjournal.co.in |
| 11 | Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. | rasayanjournal.co.in |
| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. | rasayanjournal.co.in |
Process Optimization and Scalability Considerations in Laboratory Synthesis
Transitioning a synthetic route from laboratory-scale discovery to a larger, more practical scale requires careful optimization of multiple parameters. For the synthesis of this compound, key considerations would include catalyst efficiency, reaction conditions, and product purification.
Optimization of Reaction Conditions: This involves systematically varying parameters such as temperature, pressure, reaction time, and reactant/catalyst concentrations to maximize yield and minimize byproducts. For catalytic reactions, reducing the catalyst loading to the lowest possible level (e.g., 0.1 mol%) while maintaining high turnover frequency (TOF) is a critical goal for economic viability. acs.org
Catalyst Recovery and Reusability: For heterogeneous or magnetically recoverable catalysts, developing efficient separation protocols is essential for scalability. nih.gov The ability to recycle a catalyst for multiple runs without a significant loss in activity is a major advantage in large-scale processes.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing for scalability and safety. They provide superior heat and mass transfer, allow for precise control over reaction parameters, and can handle hazardous intermediates more safely by keeping their instantaneous concentration low.
Purification: Developing a scalable purification strategy that avoids chromatography is highly desirable. Methods like crystallization, distillation, or extraction are generally preferred in process chemistry for their efficiency and lower solvent consumption. The choice of the synthetic route itself can heavily influence the ease of purification; for example, MCRs that produce clean products in high yield can simplify downstream processing significantly. rsc.org
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₈H₁₀BrN₂O | Target Compound |
| Pyridazine | C₄H₄N₂ | Core Heterocycle |
| Pyridine | C₅H₅N | Related Heterocycle |
| Pyrimidine | C₄H₄N₂ | Isomer of Pyridazine |
| Pyrazine | C₄H₄N₂ | Isomer of Pyridazine |
| 1-(6-bromopyridazin-3-yl)propan-2-one | C₈H₈BrN₂O | Hypothetical Ketone Precursor |
| 3-Bromopyridazine | C₄H₃BrN₂ | Hypothetical Starting Material |
| Acetophenone | C₈H₈O | Model Ketone for Reductions |
| Acetone | C₃H₆O | Potential Reactant |
| Ethanol | C₂H₆O | Solvent |
| Hydrogen | H₂ | Reagent |
| Water | H₂O | Byproduct/Solvent |
| Ruthenium | Ru | Catalyst Metal |
| Iridium | Ir | Catalyst Metal |
| Iron | Fe | Catalyst Metal |
| Palladium | Pd | Catalyst Metal |
| Rhodium | Rh | Catalyst Metal |
| Potassium tert-butoxide (KOtBu) | C₄H₉KO | Base |
Mechanistic Investigations and Reaction Pathway Elucidation
Mechanistic Hypotheses for Pyridazine (B1198779) Ring Formation via Cyclization or Electrocyclization
The formation of the pyridazine ring, a core component of the title compound, can be achieved through several cyclization strategies. A classical and widely employed method involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648). chemtube3d.comwikipedia.org
The mechanism proceeds via the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization as the second nitrogen attacks the remaining carbonyl carbon. Subsequent dehydration leads to the formation of a dihydropyridazine, which is then oxidized to yield the aromatic pyridazine ring. chemtube3d.com The choice of oxidation at this stage is strategic to avoid issues related to cis-double bond formation. chemtube3d.com
Another powerful strategy for constructing substituted pyridazines is the inverse-electron-demand Diels-Alder reaction. rsc.org This pericyclic reaction typically involves a 1,2,4,5-tetrazine (B1199680) (acting as the diene) reacting with an alkene or alkyne (the dienophile). The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, leading to the extrusion of a dinitrogen molecule (N₂) and the formation of the stable aromatic pyridazine ring. This method offers high regioselectivity, which is critical for synthesizing specifically substituted pyridazines. rsc.orgorganic-chemistry.org
Ruthenium-catalyzed cycloisomerization of 3-azadienynes presents a more modern approach to forming pyridine (B92270) and related azine rings. acs.orgorganic-chemistry.org The mechanism is believed to involve the formation of a ruthenium-vinylidene intermediate, which then undergoes cyclization to construct the heterocyclic core.
Detailed Reaction Pathway Analysis for the Introduction and Transformation of the 2-Propanol Moiety
The 2-propanol group attached to the pyridazine ring at the 3-position is typically introduced via nucleophilic addition to a carbonyl precursor. A common pathway involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a pyridazine-3-carboxylic acid ester. The reaction proceeds through a double addition of the Grignard reagent. The first equivalent attacks the ester to form a ketone intermediate, which is immediately attacked by a second equivalent of the Grignard reagent. An aqueous workup then protonates the resulting alkoxide to yield the tertiary alcohol, 2-(pyridazin-3-yl)propan-2-ol.
The 2-propanol moiety can undergo various transformations. For instance, in the related compound 2-(6-bromopyridin-3-yl)propan-2-ol, the tertiary alcohol can be oxidized to the corresponding ketone, 2-(6-bromopyridin-3-yl)propan-2-one, using a strong oxidizing agent like the Jones reagent (CrO₃/H₂SO₄).
Furthermore, the alcohol can undergo dehydration under acidic conditions to form an alkene. This reaction typically proceeds via an E1 elimination mechanism. The hydroxyl group is first protonated by an acid, forming a good leaving group (water). The departure of the water molecule generates a tertiary carbocation, which is stabilized by the adjacent pyridazine ring. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and yielding 2-(6-bromopyridazin-3-yl)prop-1-ene.
Catalytic Cycle Elucidation in Transition-Metal-Mediated Transformations
The bromine atom on the pyridazine ring serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Couplings Palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings are widely used to functionalize aryl halides. libretexts.orgnih.gov The catalytic cycle for these reactions is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comuwindsor.ca
Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which reacts with the bromo-pyridazine substrate (Ar-Br). The palladium atom inserts itself into the carbon-bromine bond, oxidizing from Pd(0) to Pd(II) and forming an organopalladium(II) intermediate (Ar-Pd-Br). youtube.comyoutube.com
Transmetalation: In this step, a second coupling partner, typically an organometallic reagent like an organoboron compound (R-B(OR)₂) in the Suzuki reaction, transfers its organic group to the palladium center. A base is required to facilitate this step, activating the organoboron species. The R group displaces the bromide ligand on the palladium, forming a new di-organopalladium(II) complex (Ar-Pd-R). libretexts.orgyoutube.com
Reductive Elimination: This is the final product-forming step. The two organic groups (Ar and R) on the palladium complex couple and are eliminated from the metal center, forming the desired product (Ar-R). The palladium is simultaneously reduced from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst and allowing the cycle to repeat. youtube.comyoutube.com
The electron-deficient nature of the pyridazine ring can influence the kinetics of these steps, sometimes allowing for successful coupling reactions at lower temperatures compared to their benzene (B151609) analogs.
Interactive Table: Hypothetical Palladium-Catalyzed Suzuki Coupling of 2-(6-Bromopyridazin-3-yl)propan-2-ol
| Coupling Partner (Organoboron Reagent) | Catalyst System | Base | Product | Potential Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(6-Phenylpyridazin-3-yl)propan-2-ol | 85-95 |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2-(6-(Thiophen-2-yl)pyridazin-3-yl)propan-2-ol | 80-90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-(6-(4-Methoxyphenyl)pyridazin-3-yl)propan-2-ol | 88-97 |
| Methylboronic acid | Pd₂(dba)₃ / XPhos | NaOtBu | 2-(6-Methylpyridazin-3-yl)propan-2-ol | 75-85 |
Ruthenium Catalysis Ruthenium-based catalysts are also prominent, particularly in the synthesis of the heterocyclic core itself. liberty.edu For example, the cycloisomerization of 3-azadienynes to form pyridines is efficiently catalyzed by ruthenium complexes like CpRu(PPh₃)₂Cl. acs.orgorganic-chemistry.org The catalytic cycle is proposed to initiate with the formation of a ruthenium-vinylidene species from a terminal alkyne precursor. This is followed by intramolecular nucleophilic attack by the imine nitrogen onto the activated alkyne, leading to cyclization. Subsequent isomerization and protonolysis steps yield the aromatic pyridine or pyridazine product and regenerate the ruthenium catalyst. acs.org Ruthenium complexes have also been synthesized with pyridazine-based ligands, where the ligand coordinates to the metal center through a ring nitrogen and a carboxylate oxygen, demonstrating the facility of interaction between ruthenium and the pyridazine scaffold. mdpi.com
Stereochemical Implications and Chirality Transfer Mechanisms in Synthetic Routes
The compound this compound is achiral, as the tertiary carbon atom is bonded to two identical methyl groups. However, if one of these methyl groups were replaced by a different substituent (e.g., an ethyl group, forming 2-(6-bromopyridazin-3-yl)butan-2-ol), this carbon would become a stereocenter. The synthesis of such chiral analogs would necessitate stereocontrolled methods.
A hypothetical enantioselective synthesis could involve the asymmetric reduction of a prochiral ketone precursor, such as 1-(6-bromopyridazin-3-yl)ethan-1-one. Using a chiral reducing agent, like a borane (B79455) in the presence of a Corey-Bakshi-Shibata (CBS) catalyst, would allow for the formation of one enantiomer of the corresponding secondary alcohol in excess.
The mechanism of this chirality transfer involves the coordination of the ketone to the chiral oxazaborolidine catalyst. The catalyst creates a sterically defined environment, forcing the borane to deliver a hydride to a specific face (re or si) of the ketone's carbonyl group. This controlled delivery results in the preferential formation of one enantiomer over the other.
Furthermore, the pyridazine heterocycle itself has been incorporated into chiral scaffolds for asymmetric catalysis. nih.gov In these systems, the defined geometry and electronic properties of the pyridazine ring contribute to creating an "enzyme-like" asymmetric environment, which is essential for achieving high enantioselectivity in reactions like asymmetric dihydroxylation. nih.gov The ability to understand and control these chirality transfer phenomena is critical for the rational design of chiral molecules. rsc.org
Kinetic and Thermodynamic Aspects Governing Reaction Outcomes and Selectivity
In many chemical reactions, including the synthesis of substituted pyridazines, multiple products may be possible. The distribution of these products can often be controlled by the reaction conditions, a concept known as kinetic versus thermodynamic control. libretexts.orgwikipedia.orglibretexts.org
Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed the fastest. This "kinetic product" corresponds to the reaction pathway with the lowest activation energy (Ea). libretexts.orgwikipedia.org
Thermodynamic Control: At higher temperatures or longer reaction times, the reaction becomes reversible. This allows the initial products to revert to the starting materials or intermediates and react again. Over time, an equilibrium is established, and the major product is the most thermodynamically stable one (the one with the lowest Gibbs free energy, G). This is the "thermodynamic product." libretexts.orgwikipedia.org
This principle is highly relevant to the regioselectivity of pyridazine synthesis. For example, the condensation of an unsymmetrical 1,4-diketone with hydrazine can potentially yield two different regioisomers. The formation of the kinetic product would be favored under mild conditions, resulting from the faster reaction at the more sterically accessible or electronically favored carbonyl group. In contrast, applying higher temperatures could allow the reaction to equilibrate, leading to a higher proportion of the more stable pyridazine isomer, which might be the one with less steric hindrance between substituents. acs.org
Table: Kinetic vs. Thermodynamic Control in a Hypothetical Reaction
| Reaction Condition | Control Type | Favored Pathway | Major Product | Product Characteristic |
| Low Temperature, Short Time | Kinetic | Lowest Activation Energy | Kinetic Product | Forms faster |
| High Temperature, Long Time | Thermodynamic | Lowest Gibbs Free Energy | Thermodynamic Product | More stable |
Advanced Spectroscopic and Structural Characterization Techniques
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight of a compound and can provide significant structural information based on its fragmentation patterns.
HRMS provides a highly accurate mass measurement, which allows for the determination of a molecule's elemental formula. For 2-(6-Bromopyridazin-3-yl)propan-2-ol, the molecular formula is C₈H₁₀BrN₂O. A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com Consequently, the molecular ion (M⁺) would appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z), representing [M]⁺ and [M+2]⁺. This pattern is a definitive indicator of the presence of a single bromine atom in the ion.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to collision-induced dissociation to generate a secondary fragmentation pattern. This provides deeper insight into the molecule's structure. researchgate.netnih.gov For this compound, the molecular ion is likely to be unstable, especially as it contains a tertiary alcohol, which often leads to a weak or absent molecular ion peak in standard electron ionization (EI) mass spectra. whitman.eduwhitman.educhemistrynotmystery.com
Key predicted fragmentation pathways include:
Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the tertiary alcohol group is a very common and favorable fragmentation pathway. This would result in a strong signal at M-15, corresponding to a resonance-stabilized oxonium ion. jove.comlibretexts.org
Loss of Water: Elimination of a water molecule (H₂O) is possible but often less prominent for tertiary alcohols compared to primary ones. This would yield a peak at M-18. whitman.edu
Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), giving a fragment at M-79/M-81.
Side-Chain Cleavage: Cleavage of the bond between the pyridazine (B1198779) ring and the propan-2-ol group could occur, leading to ions corresponding to the bromopyridazine cation or the propan-2-ol cation.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Lost Fragment | Proposed Ion Structure |
|---|---|---|---|
| 215 | 217 | •CH₃ | [C₇H₇BrN₂O]⁺ |
| 171 | 173 | C₃H₇O• (propan-2-ol radical) | [C₅H₃BrN₂]⁺ |
| 151 | - | •Br | [C₈H₁₀N₂O]⁺ |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. core.ac.uk
For this compound, the IR spectrum would be dominated by absorptions corresponding to its key functional groups:
O-H Stretch: A strong and characteristically broad absorption band is expected in the region of 3600–3200 cm⁻¹ due to the stretching of the tertiary alcohol's hydroxyl group. pressbooks.pubvscht.cz The broadness is a result of intermolecular hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations from the pyridazine ring are expected to appear as weaker bands just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). Aliphatic C-H stretching from the methyl groups will show stronger bands just below 3000 cm⁻¹ (typically 2990–2850 cm⁻¹). missouri.edulibretexts.org
C=N and C=C Stretches: The pyridazine ring will exhibit several characteristic stretching vibrations in the 1600–1400 cm⁻¹ region, which are typical for aromatic and heteroaromatic systems. pw.edu.pl
C-O Stretch: A moderate to strong absorption corresponding to the C-O single bond stretch of the tertiary alcohol is expected in the 1200–1100 cm⁻¹ range.
C-Br Stretch: The carbon-bromine bond stretch gives rise to a strong absorption in the low-frequency (fingerprint) region of the spectrum, typically between 650 and 500 cm⁻¹. libretexts.org
Predicted Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3600 - 3200 (broad, strong) | O-H Stretch | Tertiary Alcohol |
| 3100 - 3000 (weak-medium) | C-H Stretch | Aromatic (Pyridazine) |
| 2990 - 2850 (medium-strong) | C-H Stretch | Aliphatic (Methyl) |
| 1600 - 1400 (medium-weak) | C=C, C=N Stretch | Aromatic Ring |
| 1200 - 1100 (medium-strong) | C-O Stretch | Tertiary Alcohol |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the vibrational modes of a molecule. edinst.com Infrared radiation is passed through a sample, and the absorption of specific frequencies corresponds to the vibrational energies of the chemical bonds within the molecule. shimadzu.com
For this compound, an FT-IR spectrum would be expected to reveal characteristic absorption bands corresponding to its key structural features. These would include:
O-H Stretch: A broad and strong absorption band, typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl (-OH) group from the propan-2-ol moiety. The breadth of this peak is due to hydrogen bonding.
C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the methyl (CH₃) groups.
C=N and C=C Stretch: The pyridazine ring contains both C=N and C=C bonds, which would produce characteristic absorption peaks in the 1400-1650 cm⁻¹ region.
C-O Stretch: A strong peak, typically found between 1000 and 1300 cm⁻¹, arising from the tertiary alcohol's C-O bond.
C-Br Stretch: A vibration at lower wavenumbers, usually below 600 cm⁻¹, indicating the presence of the carbon-bromine bond.
A detailed analysis of the precise peak positions and intensities would provide a vibrational fingerprint of the molecule. However, a review of publicly available scientific literature and spectral databases reveals that no experimental FT-IR data for this compound has been published.
Table 1: Predicted FT-IR Absorption Regions for this compound
| Functional Group | Bond Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkyl | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Pyridazine Ring | C=N, C=C Stretch | 1400 - 1650 | Medium to Weak |
| Tertiary Alcohol | C-O Stretch | 1000 - 1300 | Strong |
| Bromo-substituent | C-Br Stretch | < 600 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that serves as a valuable complement to FT-IR. horiba.com It relies on the inelastic scattering of monochromatic light, typically from a laser, which interacts with the molecule's vibrational modes. bruker.com While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a bond, often providing stronger signals for non-polar functional groups and symmetric vibrations. shimadzu.comhoriba.com
In the analysis of this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric vibrations of the pyridazine ring.
The C-C backbone of the propan-2-ol group.
The C-Br bond, which can sometimes be difficult to observe in FT-IR.
The combination of FT-IR and Raman spectra would offer a more complete picture of the molecule's vibrational framework. spectroscopyonline.com Despite the utility of this technique, there is no available experimental Raman spectral data for this compound in the scientific literature.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern produced when X-rays pass through a single crystal of the compound, researchers can calculate electron density maps and build an exact model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov
For this compound, a successful X-ray crystallographic analysis would provide unambiguous data on:
The planarity and geometry of the pyridazine ring.
The precise bond lengths of C-Br, C-O, C-N, and C-C bonds.
The bond angles within the propan-2-ol substituent and the pyridazine ring.
The conformation of the molecule in the crystal lattice.
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.
This technique stands as the primary method for characterizing the atomic structure of new materials. wikipedia.org However, to date, no single-crystal X-ray diffraction data or resulting structural information for this compound has been reported in peer-reviewed literature or crystallographic databases.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. wikipedia.org These methods are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images. harvard.edu A molecule is chiral if it lacks an improper axis of rotation, which most commonly means it does not have a plane of symmetry or a center of inversion.
To determine the applicability of this technique, the structure of this compound must be examined for chirality. The central carbon atom of the propan-2-ol group is bonded to a hydroxyl group, a pyridazinyl group, and two identical methyl groups. Because two of the substituents on this carbon are identical (the two methyl groups), the molecule possesses a plane of symmetry that bisects the angle between the two methyl groups and passes through the rest of the molecule.
Therefore, this compound is an achiral molecule. As it cannot exist as a pair of enantiomers, it will not exhibit optical activity. Consequently, chiroptical spectroscopy techniques like Circular Dichroism are not applicable for its analysis.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic distribution and inherent reactivity of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals, charge distribution, and energy.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map the energy changes during chemical reactions.
For 2-(6-Bromopyridazin-3-yl)propan-2-ol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the global minimum on the potential energy surface. mdpi.comresearchgate.net This optimized geometry provides key structural parameters.
Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (Illustrative) |
| Bond Length | C-Br | 1.90 Å |
| Bond Length | N-N | 1.34 Å |
| Bond Length | C-O | 1.43 Å |
| Bond Angle | C-N-N | 119.5° |
| Dihedral Angle | C-C-O-H | 60.0° |
Note: The values in this table are illustrative examples of what DFT calculations would yield and are based on typical values for similar chemical bonds and structures.
Energy profiles for processes like conformational changes (e.g., rotation around the C-C bond connecting the propan-2-ol group to the pyridazine (B1198779) ring) can be calculated to determine the energy barriers and identify stable conformers.
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for electronic structure calculations, albeit at a significantly greater computational expense. aps.orgrsc.org These methods are often used to benchmark the results of less computationally demanding methods or for systems where electron correlation effects are particularly important. For this compound, high-accuracy ab initio calculations could provide a very precise determination of its ionization potential, electron affinity, and other electronic properties. researchgate.net
Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)
Computational methods are powerful tools for predicting and interpreting spectroscopic data, aiding in the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule with a high degree of accuracy. nih.govgithub.ionmrdb.orgmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful method for structural verification.
IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands in its infrared (IR) spectrum. arxiv.orgarxiv.orgresearchgate.net DFT calculations can compute these frequencies, which, after applying a scaling factor to account for anharmonicity and other systematic errors, can be used to assign the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the O-H stretch of the alcohol or the C-Br stretch.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax), which are related to the π-π* and n-π* transitions within the pyridazine ring.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value (Illustrative) |
| ¹H NMR | Chemical Shift (Ar-H) | 7.6 - 8.0 ppm |
| ¹³C NMR | Chemical Shift (C-Br) | 145 ppm |
| IR | Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ |
| UV-Vis | λmax (π-π*) | ~280 nm |
Note: These are illustrative values based on general knowledge of similar compounds and the expected output of computational predictions. vulcanchem.com
Frontier Molecular Orbital Theory (HOMO-LUMO) and Reactivity Site Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
For this compound, the distribution of the HOMO and LUMO would be calculated. It is expected that the HOMO would have significant contributions from the lone pairs of the nitrogen atoms and the oxygen atom, while the LUMO would be primarily located on the electron-deficient pyridazine ring, particularly on the carbon atoms bonded to the electronegative bromine and nitrogen atoms. nih.gov This analysis helps in predicting the sites for electrophilic and nucleophilic attack.
Table 3: Illustrative Frontier Molecular Orbital Properties for this compound
| Parameter | Predicted Value (Illustrative) | Implication |
| HOMO Energy | -6.5 eV | Nucleophilicity at N, O atoms |
| LUMO Energy | -1.2 eV | Electrophilicity at C-Br, C-N |
| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |
Note: The values presented are for illustrative purposes to demonstrate the type of data obtained from FMO analysis.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway, including the identification of transition states. rsc.orgacs.org For reactions involving this compound, such as nucleophilic aromatic substitution at the C-Br bond, computational modeling can provide a detailed, step-by-step understanding of the process. libretexts.orgresearchgate.netnih.govgrafiati.com
By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. The transition state, which is a first-order saddle point on the potential energy surface, is located and its structure and vibrational frequencies are analyzed. The presence of a single imaginary frequency confirms a true transition state. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules, such as solvents. nih.govnih.gov
An MD simulation of this compound, either in a vacuum or in a solvent like water or ethanol (B145695), would involve solving Newton's equations of motion for the atoms in the system. This would allow for the exploration of its conformational landscape, identifying the most populated conformations and the dynamics of their interconversion. Furthermore, MD simulations can provide insights into intermolecular interactions, such as hydrogen bonding between the hydroxyl group of the molecule and solvent molecules, which can influence its solubility and reactivity.
In Silico Screening and Ligand Design Methodologies for Pyridazine Scaffolds
The pyridazine ring is a significant heterocyclic scaffold in medicinal chemistry, valued for its distinct physicochemical properties that make it an attractive component in drug design. nih.gov Its unique characteristics, including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, are pivotal in drug-target interactions. nih.gov These properties contribute to its application in molecular recognition and have led to its incorporation into recently approved drugs like relugolix (B1679264) and deucravacitinib. nih.gov Computational, or in silico, tools have become indispensable in drug discovery for identifying hits, optimizing lead compounds, and improving druggability by refining absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.net
Methodologies such as high-throughput screening and in silico analysis streamline the discovery process, reducing both cost and time while aiming for compounds with high potency and low toxicity. researchgate.net For the pyridazine scaffold, these computational approaches are primarily centered around molecular docking, structure-based drug design (SBDD), and quantitative structure-activity relationship (QSAR) studies to predict the interaction of novel ligands with biological targets.
A common strategy in the design of novel pyridazine derivatives is molecular docking, which predicts the preferred orientation of a ligand when bound to a target receptor. For instance, in a study targeting muscle relaxation, a series of pyridazine analogs were screened in silico against the muscarinic acetylcholine (B1216132) receptor (PDB ID: 5CXV). researchgate.netbenthamdirect.com The docking studies, performed using AutoDock 4.2, revealed that the synthesized compounds exhibited 1-3 interactions with the receptor, with binding affinities ranging from -7.2 to -7.9 Kcal/mol, comparable to the standard drug diazepam (-7.7 Kcal/mol). researchgate.netbenthamdirect.com
Similarly, in silico screening of benzo[c]pyridazine derivatives against the N-Methyl D-Aspartate (NMDA) glutamate (B1630785) receptor (PDB ID: 5IPV) was conducted to evaluate their potential as anti-epileptic agents. nih.gov The results indicated that several compounds had significantly higher binding energies than the standard drug phenytoin, suggesting stronger interactions with the receptor. nih.govresearchgate.net
| Compound Series | Target Receptor | Binding Affinity (Kcal/mol) | Standard Drug | Standard Drug Affinity (Kcal/mol) | Reference |
|---|---|---|---|---|---|
| Pyridazine Analogs (1b-5b) | Muscarinic Acetylcholine Receptor (5CXV) | -7.2 to -7.9 | Diazepam | -7.7 | researchgate.netbenthamdirect.com |
| Benzo[c]pyridazine (6a) | NMDA Glutamate Receptor (5IPV) | -7.5 | Phenytoin | -6.5 | nih.govresearchgate.net |
| Benzo[c]pyridazine (6c) | NMDA Glutamate Receptor (5IPV) | -7.6 | Phenytoin | -6.5 | nih.govresearchgate.net |
Ligand design for pyridazine scaffolds also employs strategies like scaffold hopping and molecular hybridization. Scaffold hopping involves replacing a core molecular structure with a different one while retaining similar biological activity. This was utilized in the design of novel 3,6-disubstituted pyridazine derivatives targeting the JNK1 pathway by expanding the pyrazole (B372694) ring of a known inhibitor into a pyridazine ring. nih.govacs.org Further design of pyridazin-3-one derivatives has been guided by using the pyridazin-3-one moiety as a bioisosteric replacement for the phthalazine (B143731) ring found in the vasodilator hydralazine. nih.gov
Another advanced computational technique applied to pyridazine derivatives is the development of 3D-QSAR pharmacophore models. These models help to identify the key structural features required for biological activity and guide the synthesis of more potent compounds. In a study on pyridazin-3-one derivatives with vasorelaxant activity, 3D-QSAR and molecular docking were used to evaluate the potential of the designed compounds and their binding affinities toward the hypothesized biological receptor before synthesis. nih.gov This approach led to the identification of compounds with potent activity, with some exhibiting superior vasorelaxant effects compared to reference standards. nih.gov
Furthermore, the design of dual inhibitors targeting multiple pathways is an emerging strategy. Researchers have designed and synthesized triazolo[4,3-b]pyridazine derivatives to act as dual inhibitors of c-Met and Pim-1 kinases, which are potential targets for cancer therapy. rsc.org Docking studies suggested a similar mode of interaction at the ATP-binding site for the designed compound (4g) compared to known ligands, and subsequent enzymatic assays confirmed potent inhibitory activity. rsc.org
| Compound | Target/Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 4f | Vasorelaxant Activity | EC₅₀ | 0.0136 µM | nih.gov |
| Compound 4h | Vasorelaxant Activity | EC₅₀ | 0.0117 µM | nih.gov |
| Compound 5d | Vasorelaxant Activity | EC₅₀ | 0.0053 µM | nih.gov |
| Compound 5e | Vasorelaxant Activity | EC₅₀ | 0.0025 µM | nih.gov |
| Compound 4g | c-Met Inhibition | IC₅₀ | 0.163 ± 0.01 µM | rsc.org |
| Compound 4g | Pim-1 Inhibition | IC₅₀ | 0.283 ± 0.01 µM | rsc.org |
These computational methodologies underscore the versatility of the pyridazine scaffold in ligand design, enabling the exploration of diverse biological targets and the development of potent and selective therapeutic agents. nih.gov
Chemical Transformations and Derivatization Strategies
Reactions of the Pyridazine (B1198779) Heterocycle
The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. wikipedia.orgnih.gov This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution. wikipedia.org
The reactivity of the pyridazine ring in substitution reactions is heavily influenced by its inherent electron-deficient character, which resembles that of nitrobenzene. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is activated towards nucleophilic substitution. wikipedia.org In the case of 2-(6-Bromopyridazin-3-yl)propan-2-ol, the bromine atom at the C6 position is a good leaving group. This position, along with the C3 position, is electron-poor and thus primed for attack by nucleophiles. researchgate.net The reaction proceeds through a stabilized intermediate known as a Meisenheimer complex. A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide, providing a straightforward route to a diverse range of 3,6-disubstituted pyridazine derivatives. wikipedia.org
Electrophilic Aromatic Substitution: In contrast, electrophilic substitutions on the pyridazine ring are generally difficult to achieve and require harsh reaction conditions. wikipedia.org The electron-withdrawing nature of the two adjacent nitrogen atoms deactivates the ring towards attack by electrophiles. If forced, substitution tends to occur at the C4 or C5 positions, which are comparatively more electron-rich than the carbons adjacent to the nitrogen atoms. wikipedia.org Standard reactions like Friedel-Crafts alkylations or acylations often fail, leading instead to reactions at the nitrogen atom. wikipedia.org
While C-H activation at unsubstituted positions is a known strategy in heterocycle chemistry, the most significant and widely used coupling reactions for this compound involve the carbon-bromine bond. The electron-deficient nature of the pyridazine ring facilitates the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions. nih.gov This makes the C6-bromo position an ideal handle for constructing more complex molecules via the formation of new carbon-carbon bonds.
Key coupling reactions include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form aryl- or heteroaryl-substituted pyridazines. nih.govnih.gov
Stille Coupling: Coupling with organostannanes, offering another effective method for C-C bond formation.
Heck Coupling: Reaction with alkenes to introduce vinyl substituents at the C6 position.
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, to yield alkynylpyridazine derivatives.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | 6-Aryl-3-(2-hydroxypropan-2-yl)pyridazine |
| Stille | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ | 6-Aryl-3-(2-hydroxypropan-2-yl)pyridazine |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ | 6-Vinyl-3-(2-hydroxypropan-2-yl)pyridazine |
| Sonogashira | Terminal Alkyne (H-C≡CR) | PdCl₂(PPh₃)₂, CuI | 6-Alkynyl-3-(2-hydroxypropan-2-yl)pyridazine |
The pyridazine ring, while generally stable, can participate in ring transformation reactions.
Ring-Opening Reactions: Photochemical stimulation of related pyridazine N-oxides has been shown to induce ring-opening, which can be followed by rearrangement to form different heterocyclic structures, such as pyrazoles. acs.org Additionally, certain pyridone derivatives can undergo ring-opening when treated with binucleophiles, leading to the formation of new polycyclic systems. mdpi.com
Ring-Closing Reactions: The synthesis of the pyridazine core itself is a ring-closing transformation. Common methods include the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives. liberty.edu Another advanced strategy is the inverse electron-demand aza-Diels-Alder reaction between 1,2,3-triazines and suitable dienophiles to construct the pyridazine ring with high regioselectivity. organic-chemistry.org
Reactivity of the 2-Propanol Functional Group
The side chain of this compound is a tertiary alcohol. This classification is critical as it dictates the reactivity of the hydroxyl group, which is notably different from that of primary or secondary alcohols due to significant steric hindrance around the carbinol carbon.
Oxidation: Tertiary alcohols are resistant to oxidation under conditions that readily transform primary or secondary alcohols. Reagents like Jones reagent or PCC, which would typically oxidize an alcohol to a carbonyl, have no reaction with a tertiary alcohol. Cleavage of C-C bonds can occur under very harsh oxidative conditions, but this is not a synthetically useful transformation.
Reduction & Elimination: The alcohol group itself is not typically subject to further reduction. However, other parts of the molecule can be reduced. For example, the C-Br bond can be removed via catalytic hydrodebromination. An important acid-catalyzed reaction for tertiary alcohols is dehydration . Treatment with a strong acid like sulfuric or phosphoric acid can eliminate a molecule of water to form an alkene. chemguide.co.uk For this compound, this would yield 6-bromo-3-(prop-1-en-2-yl)pyridazine .
The steric hindrance of the tertiary alcohol group necessitates the use of more reactive reagents for derivatization compared to less substituted alcohols.
Esterification: Direct esterification with a carboxylic acid (Fischer esterification) is generally inefficient for tertiary alcohols. The formation of esters requires reaction with more powerful acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270).
Etherification: The Williamson ether synthesis provides a viable route to ethers. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a tertiary alkoxide. This potent nucleophile can then react with a primary alkyl halide (e.g., methyl iodide) to furnish the corresponding ether derivative.
Amidation: The direct conversion of an alcohol to an amide is an oxidative process that involves coupling with an amine. nih.govacs.org These reactions typically proceed through the oxidation of the alcohol to an aldehyde or ketone intermediate. nih.gov Given the resistance of tertiary alcohols to oxidation, this direct catalytic pathway is not feasible for this compound.
Table 2: Derivatization of the Tertiary Alcohol Functional Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Dehydration | Conc. H₂SO₄, Heat | Alkene |
| Esterification | Acyl Chloride (RCOCl), Pyridine | Ester |
| Etherification | 1. NaH; 2. Alkyl Halide (R-X) | Ether |
Advanced Materials and Catalytic Applications of Pyridazine Based Structures
Pyridazines in Organic Electronic Materials
The inherent π-deficient nature of the pyridazine (B1198779) ring makes it an attractive component for organic electronic materials, which often require efficient electron transport. While research on the direct application of 2-(6-Bromopyridazin-3-yl)propan-2-ol in devices like Organic Light-Emitting Diodes (OLEDs), organic semiconductors, or photovoltaic materials is not extensively documented in publicly available literature, the foundational properties of the pyridazine core are noteworthy. The two adjacent nitrogen atoms in the pyridazine ring lower the energy levels of the molecular orbitals, a desirable characteristic for n-type semiconductor materials. The bromo-substituent on the pyridazine ring can further modulate these electronic properties through inductive effects and can also serve as a reactive handle for further functionalization to fine-tune the material's performance in electronic devices.
Ligand Design and Synthesis for Catalysis
The nitrogen atoms of the pyridazine moiety in This compound possess lone pairs of electrons, making them potential coordination sites for metal centers. This characteristic is fundamental to the design of ligands for both homogeneous and heterogeneous catalysis. The bromo-group offers a site for cross-coupling reactions, allowing for the covalent attachment of the pyridazine unit to other molecular fragments or solid supports. This adaptability is crucial for creating sophisticated ligand architectures. While specific catalytic systems employing This compound as a ligand are not prominently reported, its structural motifs are relevant to the development of catalysts for a variety of organic transformations.
Supramolecular Assembly and Host-Guest Chemistry
The non-covalent interactions involving pyridazine moieties are a subject of interest in supramolecular chemistry. The potential for hydrogen bonding via the pyridazine nitrogens and the tertiary alcohol group of This compound , along with possible halogen bonding from the bromine atom, provides a basis for the formation of ordered supramolecular structures. These interactions can drive the self-assembly of molecules into larger, functional architectures. In the context of host-guest chemistry, the pyridazine ring can act as a recognition site for specific guest molecules, a principle that is foundational to the development of sensors and molecular capsules.
Exploration of Pyridazine Derivatives in Polymer Chemistry
The functional groups present in This compound offer multiple avenues for its incorporation into polymeric structures. The tertiary alcohol can potentially be used as an initiator for ring-opening polymerization reactions. Furthermore, the bromo-substituent is a versatile functional group for post-polymerization modification or for use in controlled polymerization techniques. The incorporation of the pyridazine unit into a polymer backbone can imbue the resulting material with enhanced thermal stability, specific electronic properties, or the ability to coordinate with metal ions, leading to advanced functional materials with applications in coatings, membranes, or smart materials.
Contribution to Chemical Probe Development
Chemical probes are essential tools for elucidating complex biological processes. The development of such probes often relies on heterocyclic scaffolds that can interact with biological targets. The pyridazine core is a known pharmacophore in medicinal chemistry. While the direct application of This compound as a chemical probe is not widely established, its structure presents possibilities. The molecule could be derivatized to include reporter tags or reactive groups, enabling its use in activity-based protein profiling or as a precursor in the synthesis of more complex bioactive molecules. The lipophilicity and hydrogen bonding potential of the molecule can be tailored through chemical modification to optimize its interaction with specific biological systems.
Future Outlook on Pyridazine-Based Functional Molecules
The exploration of pyridazine-based functional molecules, including derivatives of This compound , holds considerable promise for emerging technologies. Future research is likely to focus on leveraging the unique electronic and coordination properties of the pyridazine ring to design next-generation organic electronic materials with improved performance and stability. In catalysis, the development of novel pyridazine-based ligands could lead to more efficient and selective catalysts for challenging chemical transformations. Furthermore, the principles of supramolecular chemistry and polymer science, when applied to pyridazine derivatives, are expected to yield innovative materials with tailored properties for a wide range of applications, from drug delivery systems to advanced sensors. The continued investigation into the synthesis and functionalization of these compounds will be crucial in unlocking their full potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(6-Bromopyridazin-3-yl)propan-2-ol, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For brominated pyridazine derivatives, bromination at the 6-position of pyridazine is critical. A two-step approach is often employed:
Bromination : Introduce bromine at the 6-position of pyridazine using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .
Propanol Attachment : React the brominated pyridazine with a propan-2-ol derivative via SN2 mechanisms, using bases like NaH or K₂CO₃ to deprotonate the alcohol .
- Optimization : Yields improve with inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF or DMF). Monitor reaction progress via TLC or HPLC.
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Expect peaks for the pyridazine ring (δ 7.5–9.0 ppm for aromatic protons) and the propan-2-ol group (δ 1.2–1.5 ppm for CH₃ and δ 4.5–5.0 ppm for OH). The bromine substituent deshields adjacent carbons, shifting their signals upfield .
- MS (ESI) : Look for [M+H]⁺ peaks matching the molecular formula (C₇H₈BrN₂O; exact mass: 231.98 g/mol).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing using single-crystal diffraction (as demonstrated for structurally similar brominated imidazopyridines in ).
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Stability : The bromine atom and hydroxyl group make the compound sensitive to moisture and light. Degradation products may include debrominated pyridazine or oxidized ketones.
- Storage : Store in amber glass vials under argon at –20°C. Use desiccants (e.g., silica gel) to prevent hydrolysis. Conduct stability assays via accelerated aging (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Case Study : If NMR reveals unexpected splitting patterns (e.g., due to rotamers or tautomerism), use variable-temperature NMR (–40°C to 60°C) to slow dynamic processes. For example, hindered rotation around the C–N bond in similar triazole-propanol derivatives caused peak broadening, resolved by cooling .
- Validation : Cross-validate with DFT calculations (e.g., Gaussian 09) to predict chemical shifts and compare with experimental data .
Q. What strategies improve regioselectivity in bromination reactions for pyridazine derivatives?
- Experimental Design :
- Directing Groups : Introduce temporary substituents (e.g., –NO₂) to direct bromination to the 6-position, followed by removal .
- Catalytic Systems : Use Lewis acids like FeCl₃ to enhance selectivity. For example, FeCl₃-mediated bromination of pyridines achieved >90% regioselectivity in similar studies .
- Analysis : Monitor reaction intermediates via LC-MS and adjust stoichiometry dynamically.
Q. How does the bromine substituent influence the compound’s biological or catalytic activity?
- Hypothesis Testing :
- SAR Studies : Compare this compound with non-brominated analogs in receptor-binding assays. For example, bromine in triazole antifungals (e.g., B.1.54 in ) enhanced hydrophobicity and target affinity.
- Computational Modeling : Perform docking simulations (AutoDock Vina) to assess interactions with enzymes or receptors. The bromine’s electronegativity may alter binding pocket interactions .
Safety and Environmental Considerations
Q. What are the safety protocols for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid aqueous rinses to prevent hydrolysis .
Q. How can researchers assess the environmental impact of this compound?
- Methodology :
- Aquatic Toxicity : Use Daphnia magna or algae growth inhibition assays (OECD 201/202). Brominated compounds often exhibit moderate-to-high toxicity (EC₅₀ < 10 mg/L) .
- Degradation Studies : Perform photolysis (UV light, λ = 254 nm) or biodegradation (activated sludge) to identify persistent metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
